4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid

Descripción general

Descripción

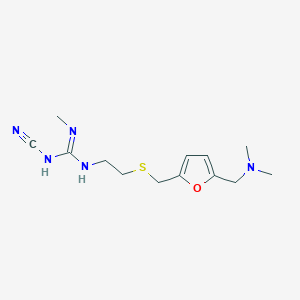

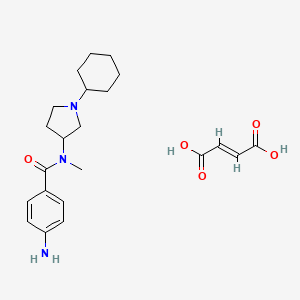

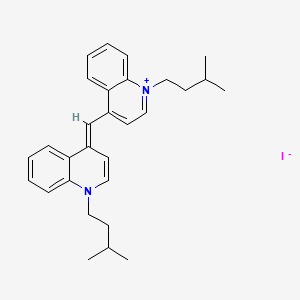

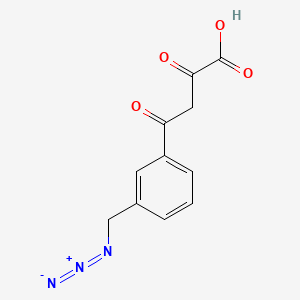

“4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid”, also known as 118-D-24, is a chemical compound with the molecular formula C11H9N3O4 . It is an inhibitor of HSV-1 replication . The compound is not in stock and may be available by custom synthesis .

Molecular Structure Analysis

The molecular structure of “4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid” consists of an azidomethyl group attached to a phenyl ring, which is further attached to a 2,4-dioxo-butyric acid group . The exact mass of the molecule is 247.06, and the molecular weight is 247.210 .Physical And Chemical Properties Analysis

The compound appears as a solid powder . It is soluble in DMSO . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Aplicaciones Científicas De Investigación

Antitumor Properties in Breast Cancer

4-Oxo-butenoic acid derivatives, including variants like 4-(4-Methoxy-phenyl)-2,4-dioxo-3-(phenyl-hydrazono)-butyric acid, demonstrate promising antitumor activities against human breast cancer. These compounds are part of a broader class of chemicals with potential applications in oncology, particularly for breast carcinoma treatment (Miles et al., 1958).

Potential Pharmacological Uses

The synthesis of 1-(4-substituted)butyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has been explored, with some showing weak analgesic effects and suppression of spontaneous locomotor activity in mice. This suggests potential pharmacological uses for these compounds (Śladowska et al., 2000).

Applications in pH Sensors

4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid, a related compound, has been synthesized and studied for its drastic spectral changes in acidic solutions. This compound's Langmuir-Blodgett monolayer reacts noticeably to HCl vapor, hinting at potential applications in pH sensors and other interfacial materials (Zhao et al., 2000).

Role in Material Science

Bis[4-(4′-Carboxy-Butanoyloxy)-Acetophenon Azine, a dicarboxylic acid derivative, is a model for semiflexible mesogenic polyesters. Its synthesis and crystal structure have been detailed, highlighting its importance in the field of material science and polymer chemistry (Centore et al., 1993).

Interfacial Layer Materials in Solar Cells

Carboxylic acid-functionalized fullerenes, including derivatives like 4-(2-ethylhexyloxy)-[6,6]-phenyl C61-butyric acid, have been used as interfacial layer materials in inverted polymer solar cells. These compounds show significant improvement in the efficiency of solar cells, indicating their vital role in the development of renewable energy technologies (Choi et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4-[3-(azidomethyl)phenyl]-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-4H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXECCJRSXQRLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CC(=O)C(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969604 | |

| Record name | 4-[3-(Azidomethyl)phenyl]-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid | |

CAS RN |

544467-07-4 | |

| Record name | 4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544467074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Azidomethyl)phenyl]-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.